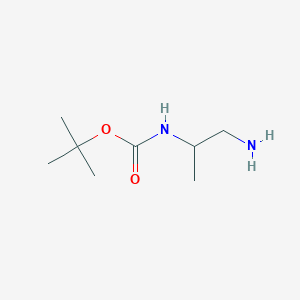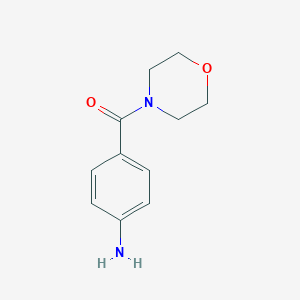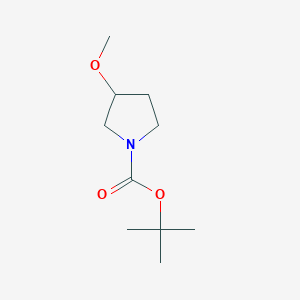
Tert-Butyl-3-Methoxypyrrolidin-1-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methoxypyrrolidine-1-carboxylate has several scientific research applications. It is used as a building block in the synthesis of novel organic compounds, which can be further used in chemical synthesis, pharmaceutical research, and biological research. In pharmaceutical research, this compound can be used in the development of new drugs due to its versatile structure. In biological research, it can be used to synthesize compounds that interact with biological systems in specific ways.
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 3-methoxypyrrolidine-1-carboxylate are currently unknown The compound could potentially affect various pathways due to its complex structure and potential for diverse interactions
Action Environment
The action, efficacy, and stability of Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
Vorbereitungsmethoden
The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C. The reaction mixture is stirred for 18 hours at ambient temperature. This method is useful for laboratory-scale synthesis, but industrial production methods may involve optimization of reaction conditions to improve yield and efficiency.
Analyse Chemischer Reaktionen
Tert-butyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include methyl iodide and sodium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with methyl iodide results in the formation of tert-butyl 3-methoxypyrrolidine-1-carboxylate.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be compared with similar compounds such as tert-butyl 3-aminopyrrolidine-1-carboxylate and tert-butyl 3-methylpyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609974 | |
| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-03-6 | |
| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine](/img/structure/B122131.png)
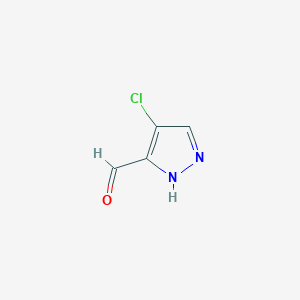

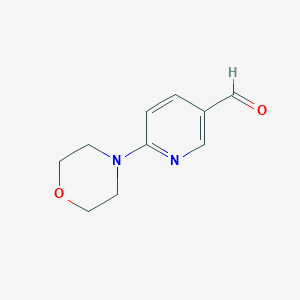
![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)
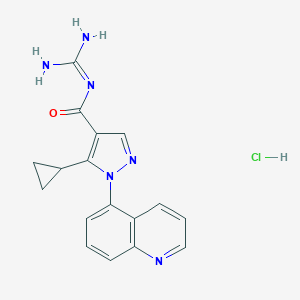
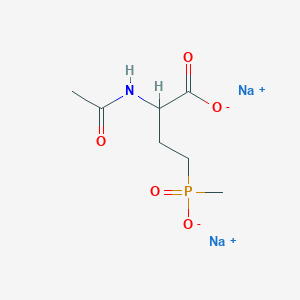
![[(2S,3S,5S,8R,9S,10S,13S,14S,16S)-10,13-dimethyl-17-oxo-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122145.png)
